molecular formula C41H71N3O8 B1682375 Tildipirosin CAS No. 328898-40-4

Tildipirosin

Cat. No. B1682375
M. Wt: 734 g/mol
InChI Key: HNDXPZPJZGTJLJ-ZQFISELQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tildipirosin is a veterinary antibiotic sold under the brand name Zuprevo . It is used in pigs and cattle for the treatment or control of bovine respiratory disease associated with Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni .


Synthesis Analysis

Tildipirosin is synthesized through a series of chemical reactions. The process involves the preparation of 20-piperidyl-23-iodo-5-O-mycaminosyl-tylonolide, which is then used to prepare Tildipirosin . Another method involves dissolving tylosin phosphate in an organic solvent, adding formic acid and piperidine, and heating for reaction .


Molecular Structure Analysis

The molecular formula of Tildipirosin is C41H71N3O8 . It has a molecular weight of 734.02 .


Physical And Chemical Properties Analysis

Tildipirosin has a molecular formula of C41H71N3O8 and a molecular weight of 734.02 .

Scientific Research Applications

Inhibition of Protein Synthesis and Antimicrobial Activity

Tildipirosin, a 16-membered-ring macrolide, is developed to treat bacterial pathogens like Mannheimia haemolytica and Pasteurella multocida, which cause respiratory tract infections in cattle and swine. Its efficacy in inhibiting protein synthesis on the ribosome is notable, with a 50% inhibitory concentration (IC50) of 0.23 ± 0.01 μM. Tildipirosin's interactions within the ribosomal binding site differ from other veterinary macrolides like tylosin, tilmicosin, and tulathromycin, showing its unique mechanism of action (Andersen, Poehlsgaard, Warrass, & Douthwaite, 2012).

Pharmacokinetics and Pharmacodynamics

Studies on the pharmacokinetics and pharmacodynamics of tildipirosin, particularly against Pasteurella multocida in murine lung infection models, reveal insights into its optimal dosing for effective treatment. The study developed a PK/PD model that highlights the importance of considering dosage regimens based on classical PK/PD concepts for treating respiratory diseases in pigs and cattle (Zeng et al., 2018).

Therapeutic Applications in Veterinary Medicine

Tildipirosin is widely used in veterinary medicine for its therapeutic properties. Its applications extend to various animal species, including cattle, swine, sheep, and goats. For instance, its use in sheep for the treatment and prevention of respiratory bacterial infections is supported by studies examining its pharmacokinetic parameters. The research indicates tildipirosin's rapid absorption and slow elimination, suggesting its potential for use in sheep. However, further studies are recommended to confirm its efficacy and safety (Abu-Basha et al., 2020).

Impact on Upper Respiratory Tract and Fecal Microbiome

The use of tildipirosin in metaphylactic applications, particularly for preventing pneumonia and otitis in calves, has been investigated. This includes its effects on the microbiome of their upper respiratory tract and feces. Studies indicate that metaphylactic use of tildipirosin can alter the relative abundance of certain bacterial genera in the upper respiratory tract, demonstrating its influence beyond direct antimicrobial activity (Bringhenti et al., 2021).

Safety and Efficacy in Different Animal Models

Safety and efficacy studies of tildipirosin in various animal models, such as sheep, goats, and rabbits, provide insights into its pharmacological properties. These studies encompass different administration routes, including intravenous, intramuscular, and subcutaneous, and assess parameters like bioavailability, muscle damage, cardiotoxicity, and inflammation. The results contribute to a deeper understanding of the drug's behavior in different biological systems and its potential therapeutic applications (Galecio et al., 2022; Galecio et al., 2020).

Safety And Hazards

Tildipirosin may cause an allergic skin reaction and is suspected of damaging fertility. It may also cause damage to organs through prolonged or repeated exposure .

Future Directions

The most effective Tildipirosin dosage regimens result in reductions, relative to the bacterial number at the start of Tildipirosin treatment, of 2.24 ± 0.21 log10 CFU/lung . These results can facilitate efforts to define more rational designs of dosage regimens of Tildipirosin using classical PK/PD concepts for the treatment of respiratory diseases in pigs and cattle .

properties

IUPAC Name

(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H71N3O8/c1-8-35-32(26-44-20-13-10-14-21-44)23-27(2)15-16-33(45)28(3)24-31(17-22-43-18-11-9-12-19-43)40(29(4)34(46)25-36(47)51-35)52-41-39(49)37(42(6)7)38(48)30(5)50-41/h15-16,23,28-32,34-35,37-41,46,48-49H,8-14,17-22,24-26H2,1-7H3/b16-15+,27-23+/t28-,29+,30-,31+,32-,34-,35-,37+,38-,39-,40-,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDXPZPJZGTJLJ-UEJFNEDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CCCCC3)C)C)CN4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CCN3CCCCC3)C)\C)CN4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H71N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70954546
Record name Tildipirosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

734.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tildipirosin

CAS RN

328898-40-4
Record name Tildipirosin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328898404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tildipirosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11470
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tildipirosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20,23-Di-piperidinyl-mycaminosyl-tylonolide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TILDIPIROSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S795AT66JB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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